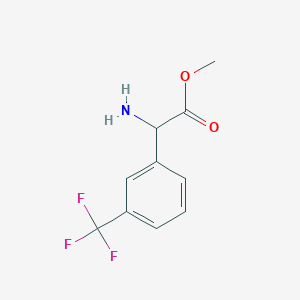

Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate

Description

Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate (CAS: 179811-81-5 as the hydrochloride salt) is a chiral α-amino ester derivative featuring a 3-(trifluoromethyl)phenyl substituent. Its molecular formula is C₁₀H₁₁F₃NO₂·HCl, with a molecular weight of 269.65 g/mol (free base: 233.19 g/mol + HCl). The compound is widely used as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules such as kinase inhibitors and antipsychotics . The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it valuable in drug design .

Properties

IUPAC Name |

methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-16-9(15)8(14)6-3-2-4-7(5-6)10(11,12)13/h2-5,8H,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUVKNUVXKCHHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate can be synthesized through the reaction of trifluoromethylphenylacetic acid with methylamine. The reaction takes place at elevated temperatures with the addition of a suitable catalyst. The resulting compound can be purified through recrystallization or chromatography.

Chemical Reactions Analysis

Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of non-natural peptides and as a template for peptide mimetics.

Medicine: It is investigated as a precursor to cyclic peptides, which have therapeutic potential.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate exerts its effects involves its interaction with molecular targets and pathways. For instance, the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency by lowering the pKa of the cyclic carbamate through key hydrogen bonding interactions with proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Trifluoromethylphenyl Substituents

Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride (CAS: 390815-48-2)

- Molecular Formula: C₁₀H₁₁ClF₃NO₂

- Key Difference : The -CF₃ group is at the para position.

- This isomer is used in protease inhibitor research .

Methyl 2-amino-2-(2-(trifluoromethyl)phenyl)acetate hydrochloride (CID: 50988555)

Substitution of Trifluoromethyl with Halogens or Methyl Groups

Methyl 2-amino-2-(3-fluorophenyl)acetate hydrochloride (CTK6I7314)

- Molecular Formula: C₉H₁₁ClFNO₂

- Key Difference : The -CF₃ group is replaced by -F .

- Impact : Fluorine’s smaller size and lower lipophilicity reduce metabolic stability but improve solubility. This derivative is a precursor in antidepressant synthesis .

Methyl 2-amino-2-(3-chlorophenyl)acetate

- Molecular Formula: C₉H₁₀ClNO₂ (free base)

- Key Difference : Substitution with -Cl instead of -CF₃.

- Impact : Chlorine’s electron-withdrawing nature enhances electrophilicity, making it reactive in cross-coupling reactions .

Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate hydrochloride (CAS: 1956311-14-0)

- Molecular Formula: C₁₀H₁₃ClFNO₂

- Key Difference : Additional -CH₃ at the 2-position of the phenyl ring.

Ester Group Variations

Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (Compound 10e)

Functional Group Modifications

Methyl 2-phenyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)acetate (CAS: 251097-27-5)

Data Tables

Table 1: Structural and Molecular Comparison

Biological Activity

Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a phenyl ring, which significantly influences its biological properties. The molecular formula is , with a molecular weight of approximately 239.19 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for its pharmacological efficacy.

Target Interactions

The specific biological targets of this compound remain largely unidentified, as it is a relatively new compound. However, preliminary studies suggest potential interactions with various enzymes and receptors. Notably, compounds with similar structures have been shown to inhibit enzymes such as reverse transcriptase, indicating a possible mechanism for this compound as well .

Biochemical Pathways

Research indicates that the trifluoromethyl group can lower the of cyclic carbamates through hydrogen bonding interactions with proteins, enhancing the compound's potency against certain biological targets . This suggests that this compound may influence key cellular processes, although specific pathways are yet to be fully elucidated.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity, potentially disrupting bacterial cell wall synthesis or other critical processes within microbial cells. This could position it as a candidate for further development in treating bacterial infections.

Antiviral Activity

Similar compounds have shown antiviral properties against various viruses. For instance, analogs of this compound have been tested for their efficacy in inhibiting viral replication in cellular assays . While specific data on this compound is limited, its structural similarities suggest the potential for antiviral applications.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound is currently under investigation. Understanding these properties is crucial for assessing its bioavailability and therapeutic potential. Factors such as solubility, stability in physiological conditions, and metabolic pathways will significantly influence its clinical applications.

Research Applications

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structure allows for modifications that can lead to the development of more complex molecules with enhanced biological activities. Current research focuses on exploring its potential in anti-inflammatory and anticancer therapies due to its promising biological profile.

Summary of Research Findings

Q & A

Q. What are the stability challenges under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.